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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601

A Note on Nomenclature: Initial searches for "YM-430" yielded ambiguous results, with some
references to an older, less-documented compound. However, the vast majority of current
research and development activities, aligning with the detailed technical requirements of this
guide, point to TYRA-430. This document will, therefore, focus on TYRA-430, a novel inhibitor
developed by Tyra Biosciences.

Introduction

TYRA-430 is an investigational, orally administered, first-in-class, selective, and reversible
inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor
Receptor 3 (FGFR3). It was designed to address the challenges of treating solid tumors driven
by the Fibroblast Growth Factor 19 (FGF19)/FGFR4/FGFR3 signaling axis, particularly in
hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the
discovery and development history of TYRA-430, including its preclinical data, mechanism of
action, and the design of its initial clinical evaluation.

Discovery and Rationale

The development of TYRA-430 is rooted in the understanding of the FGF19/FGFR4 signaling
pathway's role in oncogenesis. Overexpression of FGF19 is observed in 20-30% of HCC
cases, where it acts as an oncogenic driver through its receptors, primarily FGFR4 and, as a
resistance mechanism, FGFR3. Previous therapeutic strategies focusing solely on selective
covalent FGFR4 inhibitors showed limited efficacy and low response rates in clinical trials. This
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was hypothesized to be due to redundant signaling through FGFRS3, which can act as a bypass
mechanism.

Tyra Biosciences developed TYRA-430 with a dual-inhibitor strategy to overcome this
limitation. By simultaneously targeting both FGFR4 and FGFR3, TYRA-430 aims to provide a
more comprehensive blockade of the oncogenic signaling pathway. Furthermore, the reversible
nature of TYRA-430's binding is designed to be effective against known resistance mutations
that can emerge during treatment with covalent FGFR4 inhibitors, such as the Cys552 and
Val550 gatekeeper mutations in FGFR4.

Preclinical Development

TYRA-430 has undergone extensive preclinical evaluation in both in vitro and in vivo models to
establish its potency, selectivity, and anti-tumor activity.

In Vitro Studies

The in vitro potency of TYRA-430 was assessed in various HCC cell lines and engineered
Ba/F3 cells dependent on FGFR3 and FGFR4 signaling.

Data Presentation:
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Experimental Protocols:
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o Cell Viability Assay: The in vitro potency of TYRA-430 was determined by measuring cell
viability using the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.[1] While specific
details on drug concentrations and incubation times are not publicly available, this assay
typically involves treating cells with a serial dilution of the compound for a set period (e.g., 72
hours) before measuring ATP levels as an indicator of cell viability.

In Vivo Studies

The anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models of human

cancers.

Data Presentation:
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Experimental Protocols:

o Human Xenograft Models: The in vivo efficacy of TYRA-430 was evaluated in human
xenograft models.[1] For the HuH-7 model, nu/nu mice were likely implanted with HuH-7
HCC cells.[1] Similarly, the GA180 patient-derived xenograft (PDX) model was used to
assess efficacy in an FGF19-driven gastric cancer.[1] While the exact dosing regimen for
TYRA-430 is not detailed in the available literature, it was administered orally on a daily
basis in the subsequent clinical trial.[3] Tumor growth was monitored over time, and the
percentage of tumor growth inhibition (TGI) was calculated as the primary endpoint.

Mechanism of Action and Signaling Pathway
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TYRA-430 exerts its anti-tumor effect by inhibiting the FGF19/FGFR4/FGFR3 signaling
pathway. In FGF19-driven cancers, the binding of FGF19 to the FGFR4/[3-Klotho complex on
the cell surface leads to receptor dimerization and autophosphorylation of the intracellular
kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK and
PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. TYRA-430
competitively binds to the ATP-binding pocket of FGFR4 and FGFR3, preventing their
phosphorylation and subsequent activation of these downstream pathways.
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Caption: TYRA-430 inhibits the FGF19/FGFR4/3 signaling pathway.

Clinical Development

Based on its promising preclinical profile, TYRA-430 has advanced into clinical development.

Phase 1 Clinical Trial (SURF431)
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TYRA-430 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human
clinical trial (NCT06915753), designated SURF431.[3]

 Title: Safety and Preliminary Anti-Tumor Activity of TYRA-430 in Advanced Hepatocellular
Carcinoma and Other Solid Tumors With Activating FGF/FGFR Pathway Aberrations.[3]

o Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics
(PD), and preliminary anti-tumor activity of TYRA-430.[3]

o Patient Population: Patients with locally advanced/metastatic HCC and other advanced solid
tumors with FGF/FGFR pathway aberrations who have previously received standard of care.

[3]

o Study Design: The trial consists of a dose-escalation phase (Part A) to determine the
maximum tolerated dose and a dose-expansion phase (Part B) to further evaluate safety and
efficacy in specific patient cohorts.[3]

« Intervention: Oral TYRA-430 administered daily.[3]
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Caption: Workflow of the SURF431 Phase 1 Clinical Trial.

Future Directions

The ongoing SURF431 trial will provide crucial data on the safety and preliminary efficacy of
TYRA-430 in its target patient populations. The results of this study will inform the future
development of TYRA-430, including potential pivotal trials and expansion into other
FGF/FGFR-driven malignancies. The dual inhibition of FGFR4 and FGFR3 represents a
promising strategy to overcome the limitations of previous FGFR-targeted therapies, and
TYRA-430 has the potential to become a valuable new treatment option for patients with these
difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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